molecular formula C13H10BrClN2O2 B1420950 N-[6-(4-bromophenoxy)pyridin-3-yl]-2-chloroacetamide CAS No. 1235438-88-6

N-[6-(4-bromophenoxy)pyridin-3-yl]-2-chloroacetamide

Cat. No.: B1420950
CAS No.: 1235438-88-6
M. Wt: 341.59 g/mol
InChI Key: XHSGDRGREURYTN-UHFFFAOYSA-N
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Description

N-[6-(4-bromophenoxy)pyridin-3-yl]-2-chloroacetamide (CAS 1235438-88-6) is a chloroacetamide derivative with a molecular formula of C13H10BrClN2O2 and a molecular weight of 341.59 g/mol . This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry, particularly in the development of novel formyl peptide receptor (FPR) agonists, as highlighted in studies on pyridazinone-based compounds . Recent scientific investigations have revealed that related chloroacetamide derivatives possess significant biological activity. One study demonstrated that a specific chloroacetamide compound exhibits potent in vitro and in vivo antifungal activity against multi-resistant Fusarium strains, with a Minimum Inhibitory Concentration (MIC) range of 12.5–50 μg/mL . The compound showed a concentration-dependent fungicidal action and was effective in combating fungal infection in an embryonated egg model, suggesting its potential as a candidate for developing new antifungal therapies . Researchers can utilize this bromophenoxy pyridine chloroacetamide in various applications, including the synthesis of more complex molecules for immunomodulatory and anti-inflammatory drug discovery, as well as in antimicrobial research programs. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[6-(4-bromophenoxy)pyridin-3-yl]-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClN2O2/c14-9-1-4-11(5-2-9)19-13-6-3-10(8-16-13)17-12(18)7-15/h1-6,8H,7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSGDRGREURYTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)NC(=O)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(4-bromophenoxy)pyridin-3-yl]-2-chloroacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[6-(4-bromophenoxy)pyridin-3-yl]-2-chloroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the aromatic rings .

Scientific Research Applications

Medicinal Chemistry

N-[6-(4-bromophenoxy)pyridin-3-yl]-2-chloroacetamide is under investigation for its potential biological activities, particularly:

  • Antimicrobial Properties: Studies suggest that compounds with similar structures exhibit significant antimicrobial effects by interfering with bacterial lipid biosynthesis pathways.
  • Anticancer Activity: Research indicates potential anticancer properties, making it a candidate for further exploration in cancer therapeutics .

Biological Research

The compound's interaction with specific molecular targets is crucial for understanding its biological mechanisms:

  • Mechanism of Action: It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways.
  • Targeted Studies: Interaction studies often utilize techniques such as surface plasmon resonance and molecular docking to elucidate binding affinities and mechanisms.

Industrial Applications

In industrial chemistry, this compound serves as:

  • A building block for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.
  • A component in the development of new materials with specific electronic or optical properties .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

  • A study published in BMC Chemistry explored derivatives of similar structures for their antimicrobial and antiproliferative activities, indicating a promising avenue for drug development.
  • Investigations into the pharmacokinetics of related compounds suggest favorable absorption characteristics, which could translate to effective therapeutic agents.

Mechanism of Action

The mechanism of action of N-[6-(4-bromophenoxy)pyridin-3-yl]-2-chloroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues in Patented Herbicides (EP 2 903 618 B1)

The European Patent EP 2 903 618 B1 describes herbicidal compounds with pyrimidine and acetamide functionalities. For instance:

  • Example 66: 2-(3-(4-amino-6-chloropyrimidin-2-yl)phenoxy)-N-isopropylacetamide
  • Example 67: 2-(3-(6-amino-2-chloropyrimidin-4-yl)phenoxy)-N-isopropylacetamide

Key Comparisons :

  • Core Heterocycle: The target compound uses a pyridine ring, whereas Examples 66 and 67 employ pyrimidine.
  • Halogen Substitution: Both the target compound and Example 66/67 feature chlorine (Cl), but the bromine (Br) in the target’s phenoxy group increases steric bulk and lipophilicity, which may alter membrane permeability .
  • Acetamide Side Chain : The isopropyl group in the patent compounds improves metabolic stability compared to the unsubstituted acetamide in the target compound .

Crystallographically Characterized Acetamide Derivatives

The crystal structure of 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide (Acta Cryst. 2013, E69, o891) provides insights into intermolecular interactions:

  • Dihedral Angle: The 54.6° angle between the bromophenyl and pyrazine rings contrasts with the likely planar arrangement of the target compound’s pyridine and bromophenoxy groups. This difference could influence packing efficiency and solubility .
  • Hydrogen Bonding : The patent compound forms intramolecular C–H···O bonds (S(6) motif) and intermolecular N–H···N interactions, whereas the target compound’s chloroacetamide may prioritize C–H···Cl or N–H···O bonding, affecting crystal stability .

Bis-Acetamide and Complex Heterocyclic Analogues

N,N'-(Sulfonylbis(4,1-phenylene))bis(2-chloroacetamide) (BLD Pharm, 17328-16-4) and 1-Isopropyl-6-(6-(4-isopropylpiperazin-1-yl)pyridin-3-yl)-N-((6-methyl-2-oxo-4-propyl-1,2-dihydropyridin-3-yl)methyl)-1H-indazole-4-carboxamide (1431612-23-5) highlight structural diversity:

  • Bis-Acetamide: The sulfonyl-linked bis-acetamide exhibits dual reactivity due to two chloroacetamide groups, enabling cross-linking applications, unlike the mono-functional target compound .

Biological Activity

N-[6-(4-bromophenoxy)pyridin-3-yl]-2-chloroacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

  • Molecular Formula : C13H10BrClN2O2
  • Molecular Weight : 341.59 g/mol
  • Structural Features : The compound features a pyridine ring substituted with a bromophenoxy group and a chloroacetamide moiety, which contribute to its biological properties.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Similar compounds have demonstrated mechanisms involving:

  • Inhibition of Lipid Biosynthesis : Related studies suggest that the compound may interfere with bacterial lipid biosynthesis, leading to antimicrobial effects.
  • Modulation of Enzyme Activity : The compound may bind to enzymes or receptors, altering their activity and potentially leading to anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi:

MicroorganismActivity Level
Staphylococcus aureusEffective
Escherichia coliModerately effective
Candida albicansEffective
Methicillin-resistant S. aureus (MRSA)Effective

The compound's effectiveness is attributed to its structural features that enhance lipophilicity, facilitating penetration through cell membranes .

Anticancer Activity

The anticancer potential of the compound has been evaluated against various cancer cell lines. Notably, it has shown activity against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells:

Cell LineIC50 (µM)
MCF715.2

This suggests that this compound may serve as a lead compound for the development of new anticancer therapies .

Case Studies and Research Findings

  • Molecular Docking Studies : Molecular docking simulations have indicated that the compound binds effectively to target proteins involved in lipid metabolism and cancer cell proliferation, supporting its potential as a therapeutic agent .
  • Structure-Activity Relationship (SAR) : Research has shown that variations in substituents on the phenyl ring significantly affect biological activity. Compounds with halogen substitutions tend to exhibit enhanced potency against microbial and cancer cell lines due to increased lipophilicity and improved binding interactions with target sites .

Q & A

Q. Recommended Assays :

  • Kinase Inhibition Screening : Use ATP-binding assays (e.g., ADP-Glo™) due to structural similarity to kinase inhibitors .
  • Cytotoxicity Profiling : Test against cancer cell lines (e.g., HeLa, MCF-7) with MTT assays (IC₅₀ determination) .
    Data Interpretation : Normalize results against positive controls (e.g., staurosporine for kinase inhibition).

Advanced: How can structure-activity relationship (SAR) studies be designed to explore modifications of the bromophenoxy group?

Q. SAR Strategies :

Substituent Variation : Replace 4-bromophenoxy with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects .

Bioisosteric Replacement : Substitute bromine with trifluoromethyl to enhance metabolic stability .

Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins .

Basic: What environmental impact assessments are relevant for this compound, given its halogenated structure?

Q. Key Assessments :

  • Biodegradability : Conduct OECD 301D closed bottle tests to evaluate microbial degradation .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (LC₅₀) and algae growth inhibition .
    Mitigation Strategies : Design derivatives with reduced persistence (e.g., replacing chlorine with biodegradable groups).

Advanced: How can crystallographic data resolve ambiguities in the compound’s solid-state structure?

Q. Methodology :

Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., dichloromethane/hexane) and analyze space group/packing .

Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to explain stability .
Data Contradictions : If NMR suggests rotational flexibility, compare with X-ray torsional angles to confirm conformational locking.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[6-(4-bromophenoxy)pyridin-3-yl]-2-chloroacetamide
Reactant of Route 2
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N-[6-(4-bromophenoxy)pyridin-3-yl]-2-chloroacetamide

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